6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
Structural Features and Nomenclature
6-Chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a complex heterocyclic compound characterized by multiple distinct structural elements that contribute to its unique chemical properties and biological activity profile. The compound possesses the molecular formula C₁₂H₉Cl₂N₅ with a molecular weight of 294.14 g/mol, indicating a relatively dense structure with significant heteroatom content. The systematic nomenclature reflects the compound's multi-component architecture, incorporating a pyrazolo[3,4-d]pyrimidine core system with specific substituents that define its chemical identity and functional characteristics.
The structural framework consists of a fused bicyclic pyrazolo[3,4-d]pyrimidine ring system, which serves as the central scaffold for the molecule. This core structure features a pyrazole ring fused to a pyrimidine ring through the 3,4-positions, creating a rigid planar heterocyclic system with defined electronic properties. The numbering system for this fused ring follows established conventions where the pyrimidine nitrogen atoms occupy positions 1 and 3, while the pyrazole nitrogen atoms are positioned at 1 and 2 of the pyrazole component. The compound exhibits three primary substitution sites that significantly influence its chemical behavior and biological activity.
At position 1 of the pyrazole ring, a methyl group provides steric hindrance and electronic modification to the ring system. This methylation at the N1 position represents a common structural modification in pyrazolo[3,4-d]pyrimidine derivatives, often implemented to enhance solubility characteristics and modulate biological activity. The chlorine atom at position 6 of the pyrimidine ring introduces significant electronic effects through its strong electron-withdrawing properties, fundamentally altering the electrophilic character of the heterocyclic system. Additionally, the N-(4-chlorophenyl) substituent at position 4 creates an extended conjugated system that contributes to the compound's overall stability and potential for intermolecular interactions.
The compound's SMILES notation, ClC1=CC(NC2=C3C(N(C)N=C3)=NC(Cl)=N2)=CC=C1, provides a linear representation of its complex three-dimensional structure. This notation clearly illustrates the connectivity between the chlorinated phenyl ring and the pyrazolo[3,4-d]pyrimidine core through an amino linkage, highlighting the compound's capacity for hydrogen bonding interactions and potential for forming stable complexes with biological targets.
Historical Context in Pyrazolo[3,4-d]pyrimidine Research
The development of pyrazolo[3,4-d]pyrimidine derivatives has evolved significantly since their initial discovery, with research spanning several decades of systematic investigation into their synthetic accessibility and biological properties. The historical trajectory of this compound class began with recognition of their structural similarity to naturally occurring purines, which prompted extensive biological investigations to assess their therapeutic potential. Early research efforts focused on establishing fundamental synthetic methodologies for accessing these fused heterocyclic systems, with particular emphasis on developing reliable routes to substituted derivatives that could serve as biological probes.
The first documented bioactivity of pyrazolo[3,4-d]pyrimidines emerged through studies of their adenosine antagonistic properties, which revealed their potential as modulators of purinergic signaling pathways. This initial discovery provided the foundation for subsequent investigations into their broader pharmacological profiles, including radioactivity studies on murine cellular systems and morphometric evaluations using rat hepatocyte models. These early biological assessments demonstrated the fundamental compatibility of the pyrazolo[3,4-d]pyrimidine scaffold with biological systems and established the groundwork for more sophisticated structure-activity relationship studies.
Synthetic methodology development has progressed through multiple phases, beginning with relatively simple cyclization approaches and evolving toward more sophisticated multicomponent reaction strategies. Historical synthetic routes initially relied on sequential ring-forming reactions, often requiring harsh conditions and producing modest yields. The preparation of core intermediates such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and subsequent cyclization to form the fused pyrimidine ring represented early milestones in synthetic methodology development. These foundational synthetic approaches established the basic chemical transformations necessary for accessing diverse substitution patterns within the pyrazolo[3,4-d]pyrimidine framework.
Recent synthetic advances have focused on developing more efficient and environmentally sustainable approaches to pyrazolo[3,4-d]pyrimidine synthesis. Green chemistry principles have been increasingly incorporated into synthetic planning, with emphasis on reducing solvent usage, minimizing waste generation, and improving overall reaction efficiency. The evolution from conventional heating methods to microwave-assisted synthesis and continuous flow processes represents significant progress in the field's synthetic capabilities.
Contemporary research has expanded to encompass sophisticated molecular design strategies that leverage computational chemistry tools to guide synthetic efforts. Density functional theory calculations have become integral to understanding reaction mechanisms and predicting optimal synthetic conditions for complex pyrazolo[3,4-d]pyrimidine derivatives. This integration of theoretical and experimental approaches has accelerated the development of novel compounds with enhanced biological activity profiles and improved synthetic accessibility.
Position in the Heterocyclic Compound Family
Pyrazolo[3,4-d]pyrimidines occupy a distinctive position within the broader family of nitrogen-containing heterocyclic compounds, representing a unique intersection of pyrazole and pyrimidine chemistry. These fused ring systems belong to the larger category of bicyclic heterocycles, which are characterized by their rigid structural frameworks and well-defined electronic properties. The specific fusion pattern observed in pyrazolo[3,4-d]pyrimidines creates a planar aromatic system with electron density distributed across both ring components, resulting in unique reactivity patterns that distinguish this scaffold from related heterocyclic families.
Within the pyrazolopyrimidine subfamily, the [3,4-d] fusion pattern represents one of several possible isomeric arrangements, each possessing distinct chemical and biological properties. The [3,4-d] isomer is particularly significant due to its structural resemblance to naturally occurring purine bases, which has motivated extensive investigation into its biological activity profile. This structural relationship positions pyrazolo[3,4-d]pyrimidines as important purine isosteres, capable of interacting with biological systems that recognize purine-containing molecules while potentially offering improved stability or selectivity characteristics.
The compound family demonstrates remarkable structural diversity through various substitution patterns possible at multiple positions throughout the fused ring system. Position-specific substitution patterns have been systematically explored to understand structure-activity relationships and optimize biological activity profiles. The ability to introduce diverse functional groups at positions 1, 3, 4, and 6 of the pyrazolo[3,4-d]pyrimidine core provides extensive opportunities for molecular modification and property optimization.
Comparative analysis with related heterocyclic systems reveals the unique advantages offered by the pyrazolo[3,4-d]pyrimidine scaffold. Unlike simple pyrazole or pyrimidine rings, the fused system provides enhanced rigidity and defined spatial arrangements of heteroatoms, which can improve binding affinity and selectivity for biological targets. The electron-rich nature of the pyrazole component combined with the electron-deficient character of the pyrimidine ring creates a balanced electronic system capable of participating in diverse intermolecular interactions.
Recent classification systems have recognized pyrazolo[3,4-d]pyrimidines as privileged scaffolds in medicinal chemistry, reflecting their proven ability to serve as starting points for successful drug discovery programs. This privileged status is supported by the scaffold's demonstrated activity across multiple biological targets and its favorable pharmacological properties, including appropriate molecular weight ranges and heteroatom content for oral bioavailability.
Relationship to Purine Scaffold and Biological Relevance
The structural relationship between pyrazolo[3,4-d]pyrimidines and naturally occurring purines represents one of the most significant aspects of this compound class's biological relevance. Purines, including adenine and guanine, serve as fundamental building blocks of nucleic acids and participate in numerous essential biological processes, including energy metabolism, signal transduction, and genetic information storage. The pyrazolo[3,4-d]pyrimidine scaffold functions as an effective purine isostere, capable of mimicking key structural features of natural purines while offering potential advantages in terms of metabolic stability and selective binding properties.
The isosteric relationship manifests through shared planar bicyclic structures with similar heteroatom arrangements and comparable electronic distributions. Both purine and pyrazolo[3,4-d]pyrimidine systems contain nitrogen atoms positioned to participate in hydrogen bonding interactions with biological macromolecules, particularly proteins and nucleic acids. This structural similarity enables pyrazolo[3,4-d]pyrimidines to interact with purine-binding sites in enzymes and receptors, often with modified selectivity profiles that can be advantageous for therapeutic applications.
Kinase enzymes represent particularly important biological targets for pyrazolo[3,4-d]pyrimidine derivatives due to their dependence on adenosine triphosphate binding. The adenine-binding region of kinase active sites provides a natural recognition environment for purine-like molecules, making pyrazolo[3,4-d]pyrimidines effective kinase inhibitors. The ability to mimic adenine binding while offering distinct interaction profiles has made this scaffold valuable for developing selective kinase inhibitors with reduced off-target effects.
The biological relevance extends beyond simple structural mimicry to encompass functional relationships with purine-dependent biological processes. Pyrazolo[3,4-d]pyrimidines have demonstrated activity in cellular systems that rely on purine metabolism, including cancer cell lines that exhibit altered nucleotide metabolism. The compounds' ability to interfere with purine-dependent processes has provided insights into fundamental biochemical pathways and offered new approaches for therapeutic intervention.
Recent research has revealed that pyrazolo[3,4-d]pyrimidines can serve as adenosine receptor antagonists, directly competing with endogenous purines for receptor binding sites. This activity profile has implications for cardiovascular and neurological applications, where modulation of adenosine signaling can produce beneficial therapeutic effects. The scaffold's versatility in interacting with diverse purine-dependent biological targets underscores its significance as a pharmacologically relevant chemical framework.
Scientific and Medicinal Chemistry Significance
The scientific significance of this compound extends across multiple dimensions of contemporary medicinal chemistry research, reflecting both its individual properties and its representation of broader trends in heterocyclic compound development. From a synthetic chemistry perspective, this compound exemplifies the sophisticated molecular architectures achievable through modern heterocyclic synthesis methodologies, incorporating multiple functional groups within a rigid scaffold framework. The compound's structure represents successful integration of diverse chemical elements, including halogen substituents, aromatic systems, and heterocyclic cores, demonstrating advanced synthetic planning and execution capabilities.
Medicinal chemistry applications have positioned pyrazolo[3,4-d]pyrimidine derivatives, including this compound, as important lead compounds for therapeutic development. The scaffold's proven activity against multiple biological targets, particularly protein kinases involved in cancer progression, has established it as a valuable starting point for drug discovery programs. Structure-activity relationship studies have demonstrated that specific substitution patterns, such as those present in this compound, can significantly enhance biological activity and selectivity profiles.
The compound serves as an important representative of contemporary approaches to molecular design in medicinal chemistry, where computational methods are increasingly integrated with experimental synthesis and biological evaluation. Density functional theory calculations and molecular modeling studies have provided insights into the compound's electronic properties and potential binding interactions with biological targets. These computational approaches have enhanced understanding of how specific structural features contribute to biological activity and have guided optimization efforts for related compounds.
Research applications have encompassed both fundamental studies of heterocyclic chemistry and applied investigations focused on specific therapeutic targets. The compound's use in structure-activity relationship studies has contributed to broader understanding of how molecular modifications affect biological activity, providing valuable insights for medicinal chemists working with related scaffolds. Additionally, its evaluation in various biological assays has generated data that supports both mechanistic understanding and practical drug development efforts.
The compound's significance extends to its role in advancing synthetic methodology development, where it has served as a test case for new reaction conditions and synthetic strategies. Green chemistry approaches to its synthesis have demonstrated the feasibility of more sustainable synthetic methods for complex heterocyclic compounds. These methodological advances have implications beyond this specific compound, contributing to the broader evolution of synthetic organic chemistry toward more efficient and environmentally responsible practices.
Contemporary medicinal chemistry research has recognized the compound as part of a larger trend toward developing more sophisticated molecular architectures with enhanced selectivity and improved pharmacological properties. The integration of multiple functional elements within the pyrazolo[3,4-d]pyrimidine framework represents an approach to molecular design that balances structural complexity with synthetic accessibility, providing models for future drug discovery efforts.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-19-11-9(6-15-19)10(17-12(14)18-11)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSBPAYQWSHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers
Biochemische Analyse
Biochemical Properties
6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which helps in preventing the absorption of vascular and blood cells. Additionally, it supports adenosine inhibition of thrombocytopenia and strengthens PGI2 anti-aggregation activity, enhancing the biosynthesis of PGI2. This compound also decreases pulmonary hypertension, making it a valuable agent in cardiovascular research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It exhibits cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 6 to 99 nM. This compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It forms dimers due to intermolecular N3—H3⋯N1 hydrogen bonds, which are typical for weak NH⋯N hydrogen bonds. The compound also interacts with enzymes and proteins, inhibiting or activating them to modulate biochemical pathways. These interactions lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it exhibits therapeutic effects without significant toxicity. At higher dosages, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Biologische Aktivität
6-Chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology.
- Molecular Formula : C12H9Cl2N5
- CAS Number : 931720-94-4
- Molecular Weight : 294.14 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer treatment. Its structural characteristics allow it to interact with various molecular targets involved in tumor growth and progression.
Anticancer Activity
Recent studies have highlighted the compound's potential as a multitarget inhibitor against several cancer-related pathways:
- Inhibition of EGFR and VEGFR : The compound demonstrated significant inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. In vitro assays indicated IC50 values ranging from 0.3 to 24 µM for these targets, showcasing its potency as an anticancer agent .
-
Mechanism of Action :
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells, leading to DNA fragmentation and ultimately cell death .
- Inhibition of Cell Migration : The compound also inhibits the migratory capabilities of cancer cells, reducing metastasis potential .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Results indicated that it effectively inhibited tumor growth in MCF-7 breast cancer cells, with significant apoptotic activity observed through flow cytometry analysis .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.3 - 24 | EGFR/VEGFR |
| Reference Drug | 10 | EGFR |
Study 2: Selectivity Profiles
Another study focused on the selectivity profiles of various analogs. The compound exhibited a low selectivity index against EGFR compared to VEGFR and Topo-II, indicating its potential as a dual inhibitor .
| Compound | Selectivity Index (EGFR/VEGFR) |
|---|---|
| This compound | 20/66 |
| Other Analogs | Varies |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of the compound reveals promising characteristics:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : Slightly high clearance of 82.7 mL/h/kg post intravenous administration .
Toxicological assessments indicated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Physicochemical Properties
Melting points and spectral data reflect differences in crystallinity and intermolecular interactions.
Table 2: Physical Properties of Selected Analogs
- Thermal Stability : Higher melting points (e.g., 202–203°C for the 6-methyl analog) suggest stronger crystal packing compared to the 6-(chloromethyl) derivative (68–69°C) .
- Spectral Signatures : The NH group in PP2 and related analogs appears as a broad singlet at δ 7–8 ppm, absent in the target compound due to its N-aryl substitution .
Q & A
Q. What are the primary synthetic routes for synthesizing 6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound is typically synthesized via nucleophilic substitution and cross-coupling reactions. A common approach involves reacting 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine with 4-chloroaniline under basic conditions (e.g., DIPEA in acetonitrile) to introduce the 4-chlorophenylamine moiety . For further functionalization, Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-(ethoxycarbonyl)phenylboronic acid) is employed using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system under microwave or thermal heating (100°C) . Purification is achieved via silica gel chromatography (e.g., 20% MeOH/EtOAc).
Q. How is this compound characterized structurally and chemically?
Key characterization methods include:
- NMR Spectroscopy : and NMR in DMSO-d₆ identify aromatic protons (δ 7.15–8.45 ppm), NH₂ groups (δ ~8.09 ppm), and methyl substituents (δ 3.78 ppm) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated (e.g., C 55.00%, H 3.23%, N 25.47% for related derivatives) .
- IR Spectroscopy : NH stretching (3300–3463 cm) and aromatic C=C/C-Cl vibrations (1400–1600 cm) confirm functional groups .
- Melting Point : Ranges between 262–285°C (solvent-dependent) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazolopyrimidine core influence kinase inhibition activity?
The 4-chlorophenyl group at the N-position enhances selectivity for kinase targets (e.g., Src family kinases) by occupying hydrophobic pockets in the ATP-binding domain. Modifications at the 6-position (e.g., chloro vs. aryl groups) alter steric and electronic interactions, affecting binding affinity. For example, replacing the 6-chloro group with a 4-fluorobenzylamine increases activity against Cryptosporidium parvum phosphodiesterases, as seen in analogs with IC₅₀ values <100 nM . Computational docking and SAR studies are critical for optimizing substituents .
Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?
- Solubility Enhancement : Co-solvents like DMSO (up to 50 mg/mL) or ethanol (2 mg/mL) are used for in vitro assays. For in vivo work, prodrug approaches (e.g., esterification of aryl groups) or formulation with cyclodextrins improve bioavailability .
- Metabolic Stability : Blocking metabolically labile sites (e.g., methyl groups at N1) reduces CYP450-mediated oxidation. Deuterated analogs may further enhance stability .
- Tissue Penetration : Adding morpholine or piperazine moieties (e.g., EN300-36487522) increases blood-brain barrier permeability in neurological studies .
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
Discrepancies in activity (e.g., conflicting IC₅₀ values) often arise from assay conditions (e.g., ATP concentration, cell lines). For example:
- Kinase Inhibition : PP2 (a structural analog) shows variable potency against Src vs. RIP2 kinases due to differences in ATP-binding site flexibility. Orthogonal assays (e.g., thermal shift, Western blotting) validate target engagement .
- Off-Target Effects : Counter-screening against related kinases (e.g., Abl, EGFR) and use of CRISPR-knockout models clarify specificity .
Methodological Considerations
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity for bioactive samples .
- LC-MS : Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 320 [M+H]⁺) and detects degradation products .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic degradation at the 6-chloro position, necessitating anhydrous storage (-20°C) .
Q. How is the compound’s role in modulating NMDA receptor function investigated?
In neuronal studies, 6-chloro-N-(4-chlorophenyl) derivatives are evaluated for tyrosine kinase-mediated NMDA potentiation using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
